2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and is functionalized with a chlorophenyl group and a dimethoxyphenethyl acetamide moiety. The unique structure of this compound makes it a candidate for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol, such as 3-chlorophenylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3,4-dimethoxyphenethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s pyrazolo[3,4-d]pyrimidine core is known for its activity against various biological targets, making it a candidate for drug development. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It can be explored for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can inhibit certain enzymes or receptors, leading to modulation of biological pathways. The chlorophenyl and dimethoxyphenethyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide: Similar structure with a different position of the chlorine atom.
2-((1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide: Bromine substituent instead of chlorine.
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide: Different substitution on the phenethyl group.
Uniqueness
The unique combination of the pyrazolo[3,4-d]pyrimidine core with the chlorophenyl and dimethoxyphenethyl groups provides distinct biological and chemical properties. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-31-19-7-6-15(10-20(19)32-2)8-9-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-5-3-4-16(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKUYUEMAQOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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